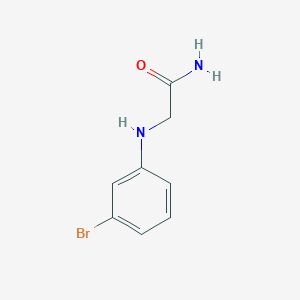![molecular formula C8H9BrN2O B6148011 2-[(2-bromophenyl)amino]acetamide CAS No. 213995-53-0](/img/new.no-structure.jpg)
2-[(2-bromophenyl)amino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Bromophenyl)amino]acetamide is an organic compound characterized by the presence of a bromophenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-bromophenyl)amino]acetamide typically involves the reaction of 2-bromophenylamine with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the by-products.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, is also being explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 2-[(2-Bromophenyl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form 2-bromophenylacetamide.
Reduction: The compound can be reduced to form 2-bromophenylamine.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) are used for substitution reactions.
Major Products Formed:
Oxidation: 2-Bromophenylacetamide
Reduction: 2-Bromophenylamine
Substitution: Various substituted 2-bromophenyl derivatives
Scientific Research Applications
2-[(2-Bromophenyl)amino]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used to study the effects of bromophenyl groups on biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-[(2-Bromophenyl)amino]acetamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors. The bromophenyl group can enhance the binding affinity of the compound to its target, leading to desired biological effects.
Comparison with Similar Compounds
2-Bromophenylacetamide
2-Bromophenylamine
2-Bromophenol
Uniqueness: 2-[(2-Bromophenyl)amino]acetamide is unique due to its specific structure, which includes both the bromophenyl group and the acetamide moiety. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industry.
Properties
CAS No. |
213995-53-0 |
|---|---|
Molecular Formula |
C8H9BrN2O |
Molecular Weight |
229.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



